molecular formula C16H21BrN2O4 B11781639 [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester

[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester

Cat. No.: B11781639
M. Wt: 385.25 g/mol
InChI Key: DOCNBGBJOCTLSZ-UHFFFAOYSA-N
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Description

[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester is a synthetic organic compound that features a brominated phenyl ring, a morpholine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester typically involves multiple steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce the bromo group at the para position.

    Acylation: The brominated phenylacetic acid is then acylated with 2-morpholin-4-yl-acetyl chloride under basic conditions to form the intermediate.

    Esterification: The intermediate is esterified with ethanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The brominated phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and corresponding reduced esters.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester involves its interaction with specific molecular targets. The brominated phenyl ring and morpholine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(4-Bromo-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester can be compared with other similar compounds such as:

    [(4-Chloro-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.

    [(4-Fluoro-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a fluorine atom instead of bromine.

    [(4-Methyl-phenyl)-(2-morpholin-4-yl-acetyl)-amino]-acetic acid ethyl ester: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C16H21BrN2O4

Molecular Weight

385.25 g/mol

IUPAC Name

ethyl 2-(4-bromo-N-(2-morpholin-4-ylacetyl)anilino)acetate

InChI

InChI=1S/C16H21BrN2O4/c1-2-23-16(21)12-19(14-5-3-13(17)4-6-14)15(20)11-18-7-9-22-10-8-18/h3-6H,2,7-12H2,1H3

InChI Key

DOCNBGBJOCTLSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CN2CCOCC2

Origin of Product

United States

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